![molecular formula C24H24FN3O4S2 B2866170 N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-40-3](/img/structure/B2866170.png)

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

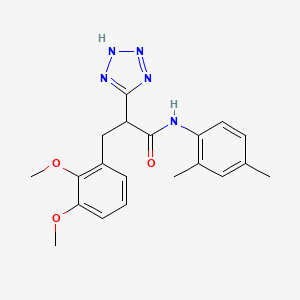

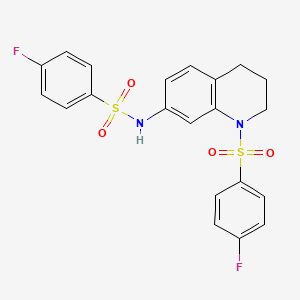

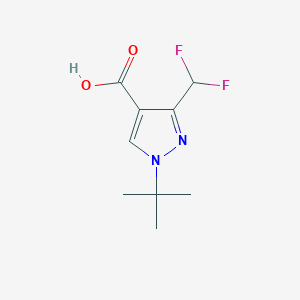

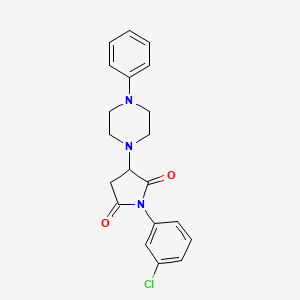

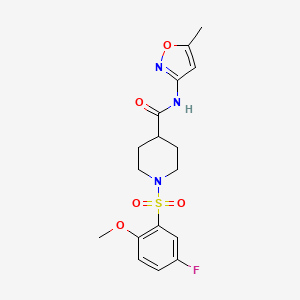

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyrazole ring, and an ethanesulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the sulfonyl and ethanesulfonamide groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a significant degree of aromaticity due to the phenyl and pyrazole groups, and the sulfonyl and ethanesulfonamide groups would likely introduce polar characteristics .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the sulfonyl and ethanesulfonamide groups would likely make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity Studies

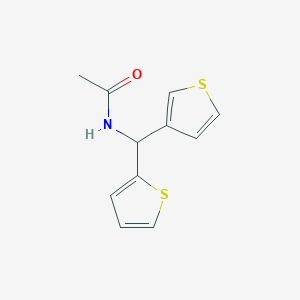

A series of sulfonamide derivatives, including compounds structurally similar to the specified chemical, were synthesized to explore their bioactivity, particularly for anti-tumor applications and enzyme inhibition. These studies often involve the synthesis of novel derivatives by introducing various substituents to investigate their cytotoxicity, tumor specificity, and potential as enzyme inhibitors. For instance, Gul et al. (2016) synthesized a series of benzenesulfonamides, showcasing interesting cytotoxic activities and strong inhibition against human carbonic anhydrase isoforms, highlighting the potential for further anti-tumor activity studies (Gul et al., 2016).

Anticancer and Radiosensitizing Evaluation

Novel sulfonamide derivatives were synthesized and evaluated for their in-vitro anticancer activity, with some showing higher activity than doxorubicin, a commonly used chemotherapeutic agent. This indicates the potential for these compounds to serve as leads for the development of new anticancer drugs. Ghorab et al. (2015) conducted a study revealing compounds with significant anticancer activity, suggesting the exploration of sulfonamide derivatives as viable options for cancer treatment and possibly as radiosensitizers (Ghorab et al., 2015).

Inhibition of Enzymes

The research also delves into the inhibition of specific enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE), which play crucial roles in various physiological processes. Compounds have been designed to target these enzymes effectively, with potential applications in treating conditions like glaucoma, neurological disorders, and even cancer. For example, Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides, demonstrating significant inhibition against human CA isoenzymes and AChE, with low cytotoxicity and tumor selectivity, presenting a promising avenue for developing novel inhibitors (Ozgun et al., 2019).

Antimicrobial Applications

Beyond cancer research, sulfonamide derivatives have been investigated for their antimicrobial properties. Alsaedi et al. (2019) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives incorporating the sulfone group, showing enhanced antimicrobial activity against a range of bacteria and fungi. This suggests the potential for developing new antimicrobial agents to combat resistant strains (Alsaedi et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-4-17(2)5-7-19)28(26-23)34(31,32)22-14-10-20(25)11-15-22/h4-15,24,27H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVWXVZCMITQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2866088.png)

![5-amino-N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2866089.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide](/img/structure/B2866091.png)

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2866101.png)

![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)

![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)